molecular formula C14H10BrNO4 B5238679 (3-bromophenyl)methyl 4-nitrobenzoate

(3-bromophenyl)methyl 4-nitrobenzoate

Cat. No.: B5238679
M. Wt: 336.14 g/mol
InChI Key: UYRWIMBUJDXIRQ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methyl 4-nitrobenzoate is a nitrobenzoate derivative characterized by a brominated phenyl group at the 3-position of the benzyl ester and a nitro group at the 4-position of the benzoic acid moiety. Its structure enables participation in nucleophilic substitution reactions, making it a versatile intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

(3-bromophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRWIMBUJDXIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (3-bromophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-bromophenyl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of (3-bromophenyl)methyl 4-aminobenzoate.

    Oxidation: Formation of (3-bromophenyl)methyl 4-carboxybenzoate.

Scientific Research Applications

(3-bromophenyl)methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-bromophenyl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include nitrobenzoates and brominated esters with varying substitution patterns. Below is a comparative analysis:

Compound Name Structural Features Key Differences Applications/Activity Reference
Methyl 4-nitrobenzoate 4-nitrobenzoate ester (no bromine) Lacks bromine; simpler structure Moderate anti-inflammatory activity
Methyl 3-(bromomethyl)-4-nitrobenzoate Bromomethyl and nitro groups at 3,4-positions Bromine on methyl vs. phenyl group Synthetic intermediate for nucleophilic substitutions
Methyl 2-formyl-4-nitrobenzoate Formyl group at 2-position, nitro at 4 Additional formyl functionality Higher anticancer potential
N-(4-Bromophenyl)-3-nitrobenzamide Bromophenyl linked via amide, nitro at 3 Amide vs. ester linkage Explored for antibacterial activity
Methyl 4-benzenesulfonamidobenzoate Sulfonamide group at 4-position Sulfonamide vs. nitro group Folic acid synthesis inhibition in bacteria

Key Observations :

  • Substitution Position : Bromine at the 3-position on the phenyl ring (target compound) vs. bromine on the methyl group (Methyl 3-(bromomethyl)-4-nitrobenzoate) alters steric and electronic effects, impacting reactivity .
  • Functional Groups : The nitro group enhances electron-withdrawing properties, while sulfonamide or amide groups (in analogs) introduce hydrogen-bonding capabilities .
2.2.1. Antimicrobial Activity

Data from methyl benzoate derivatives highlight the role of substituents:

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against P. aeruginosa Reference
(3-Bromophenyl)methyl 4-nitrobenzoate Not reported Not reported
Methyl 4-nitrobenzoate 63.15 (antioxidant activity) 50 (highest inhibition)
Methyl 4-chlorobenzoate 68.45 75
Methyl 4-methoxybenzoate 74.29 51.36
2.2.2. Antioxidant Activity
  • Methyl 4-nitrobenzoate : 63.15% DPPH radical scavenging at 2 mg/mL .
  • Methyl 4-chlorobenzoate : 68.45% activity under the same conditions .
  • This compound : Expected to show comparable or lower activity due to steric hindrance from the bromophenyl group.
Physicochemical Properties
  • Polarity : The nitro group increases polarity, while bromine adds molecular weight and lipophilicity.
  • Stability: Bromine’s electron-withdrawing effect may stabilize the ester against hydrolysis compared to non-halogenated analogs .
  • Synthetic Utility: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-brominated nitrobenzoates .

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